(R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate (R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 157007-54-0
VCID: VC21093108
InChI: InChI=1S/C10H19NO2/c1-8-6-5-7-11(8)9(12)13-10(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1
SMILES: CC1CCCN1C(=O)OC(C)(C)C
Molecular Formula: C10H19NO2
Molecular Weight: 185.26 g/mol

(R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate

CAS No.: 157007-54-0

Cat. No.: VC21093108

Molecular Formula: C10H19NO2

Molecular Weight: 185.26 g/mol

* For research use only. Not for human or veterinary use.

(R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate - 157007-54-0

Specification

CAS No. 157007-54-0
Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
IUPAC Name tert-butyl (2R)-2-methylpyrrolidine-1-carboxylate
Standard InChI InChI=1S/C10H19NO2/c1-8-6-5-7-11(8)9(12)13-10(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1
Standard InChI Key PPUYUEPZGGATCN-MRVPVSSYSA-N
Isomeric SMILES C[C@@H]1CCCN1C(=O)OC(C)(C)C
SMILES CC1CCCN1C(=O)OC(C)(C)C
Canonical SMILES CC1CCCN1C(=O)OC(C)(C)C

Introduction

Structural Properties and Characterization

Chemical Structure and Related Compounds

(R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate consists of a five-membered pyrrolidine ring with a methyl substituent at the 2-position in the R configuration and a tert-butyloxycarbonyl group attached to the nitrogen atom. The molecule contains a stereogenic center at the 2-position, which is critical for its applications in asymmetric synthesis. This compound is structurally related to (R)-N-BOC-2-methylproline (CAS: 166170-15-6), which has an additional carboxylic acid group at the 2-position alongside the methyl substituent . Another related compound is (R)-tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate, which contains an additional methylaminomethyl group at the 2-position.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of (R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate

PropertyValueNotes
Molecular FormulaC10H19NO2
Molecular Weight185.27 g/mol
Physical StateColorless to pale yellow liquid or solidBased on similar compounds
SolubilityPoorly soluble in water; Soluble in most organic solventsBased on similar pyrrolidine derivatives
Optical Rotation[α]D likely positiveDue to R configuration
Melting PointNot specifically reportedExpected to be influenced by stereochemistry
Boiling PointNot specifically reportedExpected to be relatively high
pKa~10-11 for the pyrrolidine nitrogen (after Boc removal)Based on typical pyrrolidine values
Log P~2-3Estimated based on structure

The physical properties of (R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate indicate good solubility in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran, making it suitable for various synthetic applications. The compound's lipophilicity contributes to its utility in medicinal chemistry, particularly for compounds intended to cross biological membranes.

Spectroscopic Characterization

The spectroscopic profile of (R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate would typically include characteristic signals in various analytical methods. In proton NMR (1H NMR) spectroscopy, the tert-butyl group would appear as a strong singlet around δ 1.4 ppm (9H), while the methyl group at the 2-position would give a signal around δ 1.0-1.2 ppm. The pyrrolidine ring protons would appear in the range of δ 1.5-3.5 ppm, with complex splitting patterns due to the stereochemistry at the 2-position.

In infrared (IR) spectroscopy, the compound would exhibit a characteristic C=O stretching band for the carbamate group around 1690-1700 cm-1. This spectroscopic profile is consistent with related N-Boc-protected pyrrolidine derivatives reported in the literature.

Synthesis and Preparation Methods

General Synthetic Approaches

SubstrateElectrophileBase (eq.)Temperature (°C)DMPU (eq.)Yield (%)Diastereoselectivity (trans:cis)
N-Boc-2-methyl-2-pyrrolidinoneMeILiHMDS (1.2)-7845858:42
N-Boc-2-phenyl-2-pyrrolidinoneMeILDA (4.0)-78208386:14
N-Boc-2-methyl-2-pyrrolidinoneAllyl bromideLDA (4.0)-782052>95:5
N-Boc-2-phenyl-2-pyrrolidinoneAllyl bromideLDA (4.0)02045>95:5
N-Boc-2-methyl-2-pyrrolidinoneBenzyl bromideLDA (1.2)-78452>95:5

The data from these studies on related compounds demonstrates that high diastereoselectivity can be achieved under optimized conditions, which would be applicable to the synthesis of (R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate .

Practical Considerations for Laboratory Preparation

The laboratory preparation of (R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate must address several practical challenges, including the need for anhydrous conditions, precise temperature control, and efficient purification methods. Based on protocols for similar compounds, the reaction would typically be performed under an inert atmosphere (nitrogen or argon) to prevent unwanted side reactions.

Purification would likely involve column chromatography using an appropriate solvent system, such as hexane/ethyl acetate or ethanol/chloroform mixtures. Thin-layer chromatography (TLC) could be used to monitor the reaction progress, with visualization by UV light or appropriate staining reagents.

Reactivity and Chemical Transformations

Reaction TypeConditionsExpected ProductPotential Applications
Boc DeprotectionTFA/DCM (1:1) or 4M HCl/Dioxane(R)-2-methylpyrrolidineIntermediate for further functionalization
C-H Activation of Methyl GroupPd(OAc)2, PhI(OAc)2, DCM(R)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylatePrecursor to functionalized pyrrolidines
N-Alkylation (after deprotection)R-X, K2CO3, DMF(R)-1-alkyl-2-methylpyrrolidineBuilding blocks for medicinal chemistry
Oxidation of Methyl GroupKMnO4 or RuO4(R)-tert-Butyl 2-carboxypyrrolidine-1-carboxylateSimilar to (R)-N-Boc-proline
Stereoselective AlkylationLDA, R-X, THF, -78°C(R)-tert-Butyl 2,2-disubstituted pyrrolidine-1-carboxylateCreation of quaternary stereogenic centers

These synthetic transformations would provide access to a diverse array of pyrrolidine derivatives with potential applications in medicinal chemistry and materials science. The stereoselective nature of many of these transformations makes (R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate particularly valuable in the synthesis of chiral compounds.

Applications in Chemical Research

Medicinal Chemistry Applications

In medicinal chemistry, chiral pyrrolidine derivatives like (R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate serve as valuable scaffold structures for developing bioactive compounds. The pyrrolidine ring is a privileged structure found in numerous natural products and pharmaceuticals, including antibiotics, antihypertensives, and central nervous system agents.

The defined stereochemistry at the 2-position of (R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate makes it particularly useful for the development of compounds where specific three-dimensional orientation is crucial for biological activity. After removal of the Boc group, the resulting chiral amine could be incorporated into peptide-like structures or used in the synthesis of conformationally constrained analogs of bioactive compounds.

As a Building Block in Complex Molecule Synthesis

(R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate can serve as a versatile building block for the construction of more complex molecular architectures. Its utility in this regard stems from its well-defined stereochemistry and the potential for further functionalization at various positions.

Spectroscopic and Analytical Methods

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary method for characterizing (R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate and monitoring reactions involving this compound. In 1H NMR spectra, characteristic signals would include:

  • A strong singlet at approximately δ 1.4 ppm for the tert-butyl group (9H)

  • A doublet around δ 1.0-1.2 ppm for the methyl group at the 2-position

  • Complex multiplets between δ 1.5-3.5 ppm for the pyrrolidine ring protons

  • A multiplet around δ 3.8-4.0 ppm for the proton at the 2-position

The 13C NMR spectrum would show signals for the carbonyl carbon of the carbamate group (around δ 155 ppm), the quaternary carbon of the tert-butyl group (around δ 80 ppm), the methyl carbons of the tert-butyl group (around δ 28 ppm), and various signals for the pyrrolidine ring carbons and the methyl group at the 2-position.

Chromatographic Analysis and Quality Control

High-Performance Liquid Chromatography (HPLC), particularly when equipped with a chiral column, would be invaluable for assessing the enantiomeric purity of (R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate. Typical conditions might involve a silica-based column with appropriate chiral modification and a mobile phase consisting of hexane/isopropanol or similar solvent systems.

Gas Chromatography (GC), especially when coupled with mass spectrometry (GC-MS), could provide additional characterization data, including fragmentation patterns that would help confirm the structure of the compound. For routine monitoring of reactions, Thin-Layer Chromatography (TLC) would be practical, using appropriate visualization methods such as UV light or staining reagents.

Other Analytical Techniques

Additional analytical techniques that would be valuable for characterizing (R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate include:

  • Infrared (IR) spectroscopy, which would show characteristic bands for the carbamate C=O stretch (around 1700 cm-1) and other functional groups

  • Mass spectrometry, to confirm the molecular weight and provide fragmentation patterns

  • Optical rotation measurements, to verify the correct stereochemistry

  • Elemental analysis, to confirm the elemental composition of the compound

These techniques, used in combination, would provide comprehensive characterization of (R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate and ensure its identity, purity, and stereochemical integrity.

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